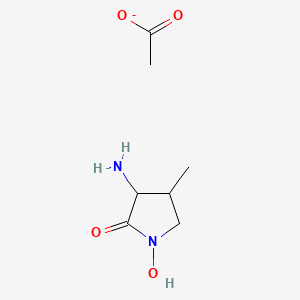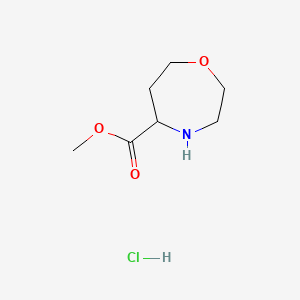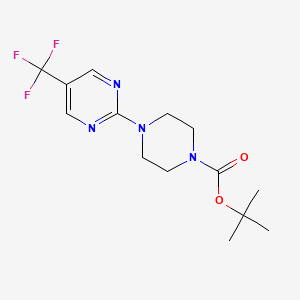
3-Amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate is a compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
The synthesis of 3-Amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate can be achieved through several synthetic routes. One common method involves the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method uses O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction. The reaction conditions typically involve the use of a copper catalyst, O-acyl oximes, and α-amino ketones under oxidative conditions.
Analyse Des Réactions Chimiques
3-Amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce amines or alcohols .
Applications De Recherche Scientifique
3-Amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial, anti-inflammatory, and anticancer activities . In medicine, it is explored for its potential use in drug development and therapeutic applications. Additionally, it has industrial applications in the synthesis of various bioactive compounds .
Mécanisme D'action
The mechanism of action of 3-Amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential cellular processes .
Comparaison Avec Des Composés Similaires
3-Amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate can be compared with other similar compounds, such as pyrrolidinone derivatives. Pyrrolidinone derivatives, including pyrrolidin-2-one and pyrrolidin-2,5-diones, are known for their diverse biological activities and applications in medicinal chemistry . The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities. Similar compounds include pyrrolidin-2-one, pyrrolidin-2,5-diones, and prolinol .
Propriétés
Formule moléculaire |
C7H13N2O4- |
|---|---|
Poids moléculaire |
189.19 g/mol |
Nom IUPAC |
3-amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate |
InChI |
InChI=1S/C5H10N2O2.C2H4O2/c1-3-2-7(9)5(8)4(3)6;1-2(3)4/h3-4,9H,2,6H2,1H3;1H3,(H,3,4)/p-1 |
Clé InChI |
SNDJFAKPJVTVOP-UHFFFAOYSA-M |
SMILES canonique |
CC1CN(C(=O)C1N)O.CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate](/img/structure/B13911203.png)


![6-Methyl-2,6-diazabicyclo[3.2.0]heptane;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13911227.png)




![7-Methyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B13911255.png)



![4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13911280.png)
![2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane](/img/structure/B13911284.png)
